Cas no 24662-24-6 (1-BENZOTHIOPHENE-3-CARBOTHIOAMIDE)

1-Benzothiophene-3-carbothioamide is a heterocyclic organic compound featuring a benzothiophene core with a carbothioamide functional group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s sulfur-containing moieties enhance its potential as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents. Its stability under standard conditions and compatibility with various reaction conditions further underscore its utility in medicinal chemistry research. The compound is typically handled under controlled environments to ensure purity and optimal performance in synthetic applications.
1-BENZOTHIOPHENE-3-CARBOTHIOAMIDE structure
24662-24-6 structure
Product Name:1-BENZOTHIOPHENE-3-CARBOTHIOAMIDE
CAS No:24662-24-6
MF:C9H7NS2
MW:193.28857922554
CID:841401
PubChem ID:2776348
Update Time:2025-05-27

1-BENZOTHIOPHENE-3-CARBOTHIOAMIDE Chemical and Physical Properties

Names and Identifiers

    • 1-BENZOTHIOPHENE-3-CARBOTHIOAMIDE
    • AC1MCQWI
    • AG-E-73873
    • CC12318
    • CTK4F4136
    • SBB091623
    • MDL: MFCD03659727
    • Inchi: 1S/C9H7NS2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11)
    • InChI Key: SQGQIBRTUHBEDB-UHFFFAOYSA-N
    • SMILES: S1C=C(C(N)=S)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 193.00211
  • Monoisotopic Mass: 193.00199157g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 86.4Ų

Experimental Properties

  • Melting Point: 121 °C
  • PSA: 26.02

1-BENZOTHIOPHENE-3-CARBOTHIOAMIDE Security Information

  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22
  • Safety Term:S36/37

1-BENZOTHIOPHENE-3-CARBOTHIOAMIDE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR23180-250mg
1-Benzothiophene-3-carbothioamide
24662-24-6
250mg
£320.00 2025-02-19
eNovation Chemicals LLC
Y1239821-100mg
Benzo[b]thiophene-3-carbothioamide
24662-24-6 97%
100mg
$550 2024-06-07
Enamine
EN300-1837973-0.05g
1-benzothiophene-3-carbothioamide
24662-24-6
0.05g
$468.0 2023-09-19
Enamine
EN300-1837973-0.1g
1-benzothiophene-3-carbothioamide
24662-24-6
0.1g
$490.0 2023-09-19
Enamine
EN300-1837973-0.25g
1-benzothiophene-3-carbothioamide
24662-24-6
0.25g
$513.0 2023-09-19
Enamine
EN300-1837973-0.5g
1-benzothiophene-3-carbothioamide
24662-24-6
0.5g
$535.0 2023-09-19
Enamine
EN300-1837973-1.0g
1-benzothiophene-3-carbothioamide
24662-24-6
1g
$1286.0 2023-05-23
Enamine
EN300-1837973-2.5g
1-benzothiophene-3-carbothioamide
24662-24-6
2.5g
$1089.0 2023-09-19
Enamine
EN300-1837973-5.0g
1-benzothiophene-3-carbothioamide
24662-24-6
5g
$3728.0 2023-05-23
Enamine
EN300-1837973-10.0g
1-benzothiophene-3-carbothioamide
24662-24-6
10g
$5528.0 2023-05-23
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.